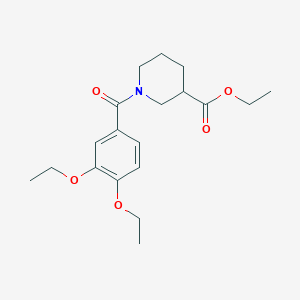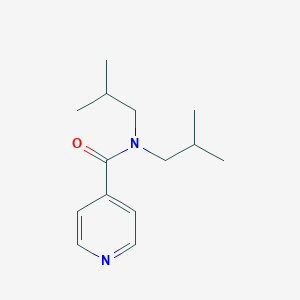
N,N-bis(2-methylpropyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-methylpropyl)pyridine-4-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its therapeutic potential in various medical conditions. BPC-157 is a stable gastric peptide that has been shown to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair.
Mécanisme D'action
The exact mechanism of action of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It promotes the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its stability and ease of synthesis. It can be synthesized in the laboratory using solid-phase peptide synthesis and is stable in the stomach, making it an attractive candidate for oral administration. However, one limitation of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its limited bioavailability, which may limit its therapeutic potential in some applications.
Orientations Futures
There are many potential future directions for research on N,N-bis(2-methylpropyl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), a chronic condition characterized by inflammation of the gut. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of IBD, and further research is needed to determine its potential efficacy in humans. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosing and administration of N,N-bis(2-methylpropyl)pyridine-4-carboxamide for these applications.
Méthodes De Synthèse
N,N-bis(2-methylpropyl)pyridine-4-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been extensively researched for its therapeutic potential in various medical conditions. It has been shown to promote healing and tissue repair in animal models of tendon and ligament injuries, muscle tears, and bone fractures. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut and joints. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Propriétés
Nom du produit |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-5-7-15-8-6-13/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
RNQRHZMGFCEUGG-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



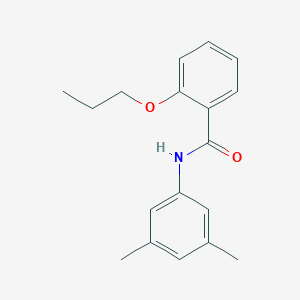
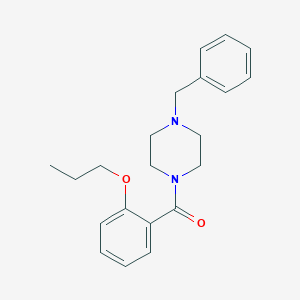
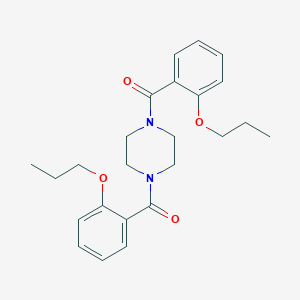
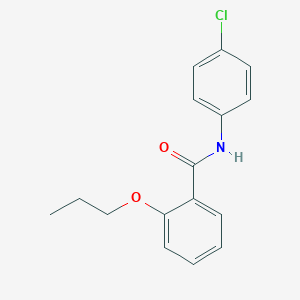
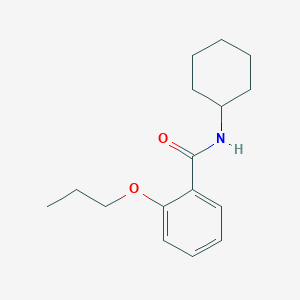
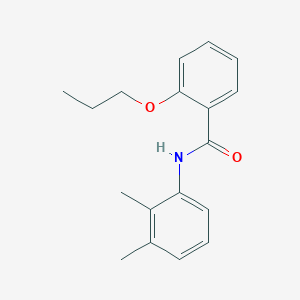
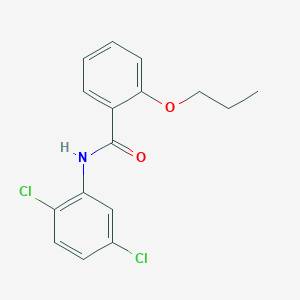
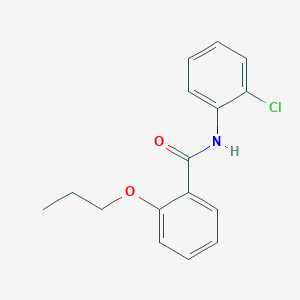
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
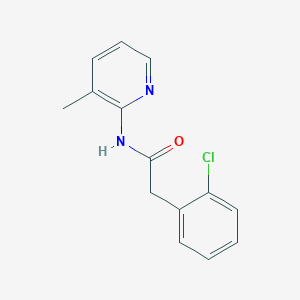
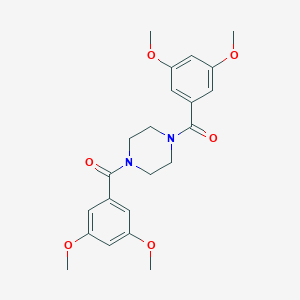
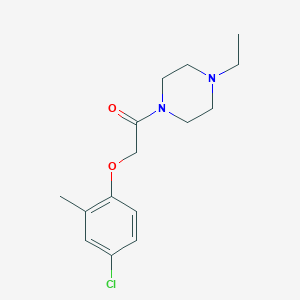
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
